molecular formula C12H16N2O2S B5585632 5-cyclopentylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

5-cyclopentylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B5585632
M. Wt: 252.33 g/mol
InChI Key: HGHFCKIPONMGKZ-UHFFFAOYSA-N
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Description

5-cyclopentylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains a thiazole ring, a morpholine ring, and a cyclopentylidene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves the formation of the thiazole ring followed by the introduction of the morpholine and cyclopentylidene groups. Common synthetic routes may include:

    Cyclization reactions: Formation of the thiazole ring from appropriate precursors.

    Substitution reactions: Introduction of the morpholine group via nucleophilic substitution.

    Aldol condensation: Formation of the cyclopentylidene group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-cyclopentylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups to form different products.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

5-cyclopentylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopentylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring.

    Morpholine derivatives: Compounds containing the morpholine ring.

    Cyclopentylidene derivatives: Compounds containing the cyclopentylidene group.

Uniqueness

5-cyclopentylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is unique due to the combination of these three functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-cyclopentylidene-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-11-10(9-3-1-2-4-9)17-12(13-11)14-5-7-16-8-6-14/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHFCKIPONMGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)N=C(S2)N3CCOCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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